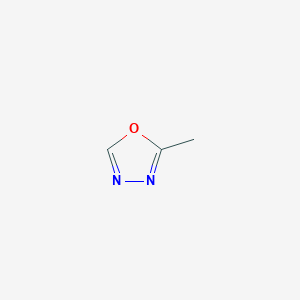

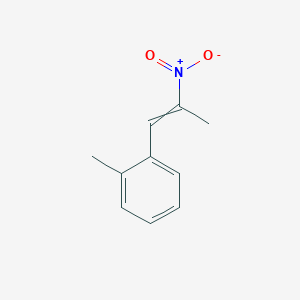

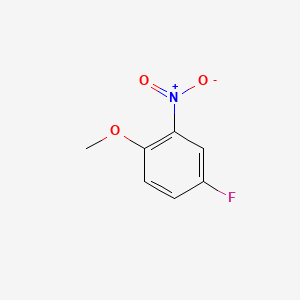

![molecular formula C9H9N3OS2 B1348864 5-(2-甲氧基苯氨基)-[1,3,4]噻二唑-2-硫醇 CAS No. 52494-33-4](/img/structure/B1348864.png)

5-(2-甲氧基苯氨基)-[1,3,4]噻二唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

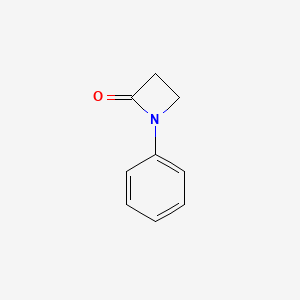

“5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol” is a chemical compound with the molecular formula C9H9N3OS2 and a molecular weight of 239.32 . It is a specialty product used for proteomics research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of “5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol” is represented by the formula C9H9N3OS2 . More detailed structural information may be obtained through techniques such as NMR, IR, and MS .科学研究应用

化学和合成

噻二唑衍生物的合成:Hotsulia和Fedotov(2020)的一项研究优化了2-((4-苯基-5-((5-苯氨基-1,3,4-噻二唑-2-基)硫代)甲基)-1,2,4-三唑-3-基)硫代)乙酸及其盐的合成,为杂环化学领域做出了重大贡献(Hotsulia & Fedotov, 2020)。

微波辅助合成:Efimova等人(2009)重点介绍了一种微波辅助方法,用于合成以高生物活性而闻名的2-芳基-5-苯氨基-1,3,4-噻二唑(Efimova et al., 2009)。

生物学和药理学研究

生物系统中的非酶还原:张等人(2008)发现1,2,4-噻二唑鎓衍生物可以在生物系统中还原,暗示了此类化合物的药用应用(Zhang et al., 2008)。

抗癌和神经保护活性:Rzeski等人(2007)对基于2-氨基-1,3,4-噻二唑的化合物的抗癌活性进行了研究,显示出抑制肿瘤细胞增殖和表现出神经保护活性的有希望的结果(Rzeski et al., 2007)。

在抗菌和抗炎应用中的潜力:Kumar和Panwar(2015)对噻二唑的双杂环衍生物的研究显示出抗菌、抗炎和镇痛特性,扩大了这些化合物的潜在药用应用(Kumar & Panwar, 2015)。

材料科学与工程

缓蚀:唐等人(2009)合成了噻二唑衍生物作为铜腐蚀的抑制剂,展示了这些化合物在材料科学中的应用(Tang et al., 2009)。

传感器开发:Mashhadizadeh等人(2010)对组装在金纳米颗粒上的巯基噻二唑进行了研究,用于离子载体传感器,展示了这些化合物在传感器技术中的潜力(Mashhadizadeh et al., 2010)。

光物理性质

- 发光研究:Ila等人(2020)研究了噻二唑衍生物的发光,提供了对其光物理性质和在光化学中潜在应用的见解(Ila et al., 2020)。

安全和危害

作用机制

Mode of Action

It is known that the nature of the substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests that the compound may interact with its targets in a way that is influenced by its specific structural features.

Biochemical Pathways

It is known that 1,3,4-thiadiazoles have been found to be effective for isoniazid-induced seizures , suggesting that they may affect neurological pathways.

Result of Action

The compound’s potential cytotoxic activity suggests that it may induce cell death in certain types of cells.

属性

IUPAC Name |

5-(2-methoxyanilino)-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS2/c1-13-7-5-3-2-4-6(7)10-8-11-12-9(14)15-8/h2-5H,1H3,(H,10,11)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTOHGZAZWZINJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NNC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351693 |

Source

|

| Record name | 5-(2-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24828684 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52494-33-4 |

Source

|

| Record name | NSC246974 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

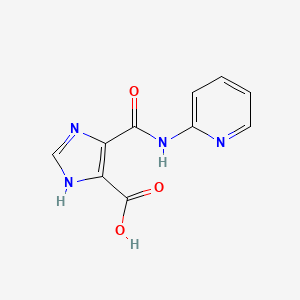

![(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B1348783.png)